ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms, and a benzodioxine moiety, which is a bicyclic structure containing oxygen atoms.
Preparation Methods
The synthesis of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyridine core, followed by the introduction of the benzodioxine moiety. Common reagents used in these reactions include ethyl acetoacetate, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Thienopyridines: These compounds share the thienopyridine core and may have similar chemical and biological properties.
Benzodioxines: These compounds share the benzodioxine moiety and may have similar structural features and reactivity.
The uniqueness of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate lies in its specific combination of these two moieties, which may confer unique properties and applications.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-6-5-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,2,5-8,10H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSBBLMUQFZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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